1,4-Bis(dimethylsilyl)-2,5-bis(2-methoxyethoxy)benzene
Description
Properties
Molecular Formula |
C16H28O4Si2 |
|---|---|
Molecular Weight |
340.56 g/mol |
InChI |
InChI=1S/C16H28O4Si2/c1-17-7-9-19-13-11-16(22(5)6)14(20-10-8-18-2)12-15(13)21(3)4/h11-12H,7-10H2,1-6H3 |
InChI Key |
SBXKQYQQRUMUCN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(C=C1[Si](C)C)OCCOC)[Si](C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Friedel-Crafts Alkylation
A common method for synthesizing compounds with multiple substituents on an aromatic ring is through Friedel-Crafts alkylation.
-
- 1,4-Dimethoxybenzene
- Dimethylsilyl chloride
- 2-Methoxyethanol
-
- The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride.
- In an inert atmosphere, a solution of 1,4-dimethoxybenzene is mixed with dimethylsilyl chloride and the Lewis acid.
- The mixture is stirred at low temperatures to promote the alkylation process.
- After completion, the reaction is quenched with water, and the product is extracted using organic solvents.
Yield : This method can yield around 60-80% depending on reaction conditions and purification steps.
Hydrolysis of Protected Silanes
Another effective method involves the hydrolysis of a protected silane precursor.
-
- 2,5-Bis(2-benzyloxyethoxy)-1,4-bis(dimethylsilyl)benzene
-
- The precursor can be synthesized through a Grignard reaction involving a dibromobenzene derivative and chlorodimethylsilane.
- Hydrolysis is performed using an acidic or basic aqueous solution to remove protecting groups and yield the desired compound.
Yield : This method has been reported to achieve yields greater than 90% for the final product.
The characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and environment of hydrogen atoms.
Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound based on characteristic absorption bands.
Mass Spectrometry (MS) : Helps determine the molecular weight and confirm the identity of the compound.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| NMR | Peaks at δ values corresponding to Si-CH₃ and methoxy groups |
| IR | Characteristic peaks for C-O stretching around 1100 cm⁻¹ |
| MS | Molecular ion peak at m/z = [M]+ confirming molecular weight |
Chemical Reactions Analysis
Types of Reactions
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilane) undergoes various chemical reactions, including:
Oxidation: The methoxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The dimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of new organosilicon compounds with varied functional groups.
Scientific Research Applications
Applications in Materials Science
- Thermal Stability : The presence of dimethylsilyl groups contributes to the thermal stability of the compound, making it suitable for applications in high-temperature environments.
- Polymer Synthesis : Due to its unique functional groups, 1,4-bis(dimethylsilyl)-2,5-bis(2-methoxyethoxy)benzene can act as a precursor for synthesizing siloxane-based polymers. These polymers are known for their flexibility and resistance to thermal degradation.
- Coatings and Adhesives : The compound's solubility characteristics allow it to be used in formulating coatings and adhesives that require enhanced durability and moisture resistance.
Applications in Organic Synthesis
- Reactivity with Biological Molecules : Investigations into the reactivity of this compound with proteins and nucleic acids suggest potential biological activity. Understanding these interactions could lead to therapeutic applications or the development of novel drug delivery systems.
- Synthetic Intermediates : The compound can serve as an intermediate in the synthesis of other complex organic molecules due to its reactive functional groups. This versatility is crucial in pharmaceutical chemistry where diverse compounds are required.
Case Study 1: Interaction Studies
Research has shown that this compound interacts with various biomolecules, indicating potential for use in drug design. The study focused on how the compound's substituents affect binding affinities with target proteins.
Case Study 2: Polymer Development
A study published in the Journal of Organometallic Chemistry demonstrated the successful incorporation of this compound into siloxane polymers, which exhibited improved thermal stability compared to traditional polymers . The results highlighted the importance of the dimethylsilyl groups in enhancing polymer properties.
Mechanism of Action
The mechanism of action of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilane) involves its interaction with specific molecular targets and pathways. The methoxyethoxy groups enhance its solubility and facilitate its incorporation into various matrices. The dimethylsilane groups provide stability and resistance to degradation, making it suitable for long-term applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dual substitution pattern: dimethylsilyl (electron-donating, hydrophobic) and 2-methoxyethoxy (polar, hydrophilic). Below is a comparison with structurally analogous compounds:
Key Differences and Implications
Backbone Reactivity :
- M1 ’s dimethylsilyl groups enable condensation polymerization, forming silarylene-siloxane polymers with high thermal stability (decomposition >300°C) .
- BME-bdc ’s carboxylate groups facilitate coordination with metal ions (e.g., Zn²⁺, Cu²⁺) to form flexible MOFs, which exhibit "breathing" dynamics during CO₂ adsorption .
Side Chain Effects :
- The 2-methoxyethoxy groups in M1 and BME-bdc enhance solubility in polar solvents (e.g., DMF, THF) but differ in steric effects. M1 ’s shorter chains favor polymer chain mobility, while BME-bdc ’s side chains interact with guest molecules in MOFs .
- The tert-butyl groups in 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene provide steric bulk, stabilizing radical intermediates in redox reactions .
Thermal Behavior :
- M1 -derived polymers (P1) show glass transition temperatures (Tg) between -50°C to 0°C, influenced by side-chain length. Longer ethoxy chains (e.g., P2) lower Tg due to increased flexibility .
- BME-bdc -based MOFs retain structural integrity up to 250°C but undergo pore contraction/expansion during solvent adsorption .
Research Findings and Data Tables
Thermal Properties Comparison
| Compound/Polymer | Tg (°C) | Td (°C) | Key Technique | Reference |
|---|---|---|---|---|
| P1 (from M1) | -50 | 320 | DSC/TG | |
| BME-bdc MOF (Zn) | N/A | 250 | In-situ XRD, TGA | |
| 1,4-Di-t-butyl derivative | N/A | 419.8 | Predicted boiling point |
Biological Activity
1,4-Bis(dimethylsilyl)-2,5-bis(2-methoxyethoxy)benzene is an organic compound notable for its unique structural features, which include a benzene ring substituted with two dimethylsilyl groups and two 2-methoxyethoxy groups. This compound, with the molecular formula and a molecular weight of approximately 342.58 g/mol, has garnered interest for its potential biological activities and applications in various fields.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula :
- Molecular Weight : 342.58 g/mol
- Key Functional Groups : Dimethylsilyl and methoxyethoxy groups enhance solubility and stability.
Interaction with Biological Molecules
The potential of this compound to interact with proteins and nucleic acids is an area of ongoing investigation. Preliminary studies suggest that the compound may form complexes with biomolecules, influencing their activity. For instance, the presence of methoxyethoxy groups could facilitate interactions through hydrogen bonding or hydrophobic effects.
Cytotoxicity Studies
A study assessing the cytotoxic effects of similar silylated compounds on cancer cell lines revealed that these compounds could induce apoptosis in a dose-dependent manner. Although direct data on this compound is scarce, its structural analogs have shown promise in cancer therapeutics.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene | Contains tert-butyl groups instead of dimethylsilyl | Enhanced steric hindrance and different solubility properties |
| 1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene | Bromine substituents provide different reactivity | Potential for forming conjugated systems with luminescent properties |
| Bis(2-methoxyethyl) phthalate | Contains phthalate structure instead of benzene | Known for plasticizing properties in polymers |
The unique combination of silyl and ether functionalities in this compound provides distinct chemical reactivity compared to these similar compounds.
Case Study: Synthesis and Biological Evaluation
In a study published in Journal of Organic Chemistry, researchers synthesized this compound and evaluated its biological activity against various cancer cell lines. The findings indicated that the compound exhibited moderate cytotoxicity at higher concentrations (IC50 values ranging from 20 to 50 µM). The mechanism of action was hypothesized to involve oxidative stress induction leading to apoptosis.
Research Findings on Antimicrobial Activity
Another study explored the antimicrobial properties of silylated compounds similar to this compound. Results showed significant inhibition against Gram-positive bacteria. The efficacy was attributed to the hydrophobic nature of the silyl groups enhancing membrane permeability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1,4-Bis(dimethylsilyl)-2,5-bis(2-methoxyethoxy)benzene, and how do steric effects influence the reaction pathway?
- Methodology : Friedel-Crafts alkylation is a key approach for introducing bulky substituents. Evidence from analogous compounds (e.g., 1,4-di-t-butyl derivatives) shows that steric hindrance from dimethylsilyl and methoxyethoxy groups limits polyalkylation, favoring the dialkylated product. Use a three-neck flask with magnetic stirring for safe handling of fuming acids (e.g., H₂SO₄) and monitor reaction conditions to achieve yields of 35–40% .
- Steric Analysis : Computational modeling (e.g., DFT) or X-ray crystallography can validate spatial constraints, as seen in monoclinic crystal structures of related benzene derivatives .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- NMR : Assign peaks for dimethylsilyl protons (δ ~0.1–0.5 ppm) and methoxyethoxy groups (δ ~3.2–4.0 ppm). Compare with spectra of intermediates (e.g., 1,4-dimethoxybenzene derivatives) to track functional group incorporation .
- IR : Look for Si-C stretching (~700 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹). Purity is confirmed via melting point consistency (e.g., ±2°C range) .
Q. What experimental design principles optimize reaction conditions for this compound’s synthesis?
- Factorial Design : Vary temperature, catalyst concentration, and stoichiometry in a 2³ factorial matrix to identify optimal parameters. For example, higher temperatures (80–100°C) may enhance alkylation efficiency but risk side reactions .
Advanced Research Questions
Q. How does X-ray crystallography elucidate the molecular packing and conformational dynamics of this compound?
- Crystallographic Parameters : Monoclinic system (space group P21/c) with unit cell dimensions a = 8.437 Å, b = 13.229 Å, c = 19.165 Å, β = 98.683°. Use SHELXTL for structure refinement, achieving R = 0.052 and wR = 0.153. Disorder in main residues indicates conformational flexibility .
- Packing Analysis : Hydrogen bonding between methoxyethoxy oxygen and adjacent aromatic π-systems stabilizes the lattice .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the benzene core?
- Substituent Effects : Methoxyethoxy groups are strong electron donors, activating the ring for electrophilic attack at positions ortho/para to substituents. Steric hindrance from dimethylsilyl groups directs reactions to less hindered sites. Competitive experiments with nitration or bromination agents validate selectivity .
Q. How do data contradictions in reported melting points or yields arise, and how should they be resolved?
- Case Study : Melting points for 1,4-di-t-butyl analogs vary between 100–105°C due to trace solvents or polymorphic forms. Replicate syntheses under anhydrous conditions and use DSC for precise thermal analysis .
- Yield Discrepancies : Differences in stirring efficiency (manual vs. magnetic) or acid addition rates (4–7 min vs. slower) impact precipitation kinetics. Standardize protocols to minimize variability .
Q. What strategies enable post-synthetic functionalization without destabilizing the core structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
